Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

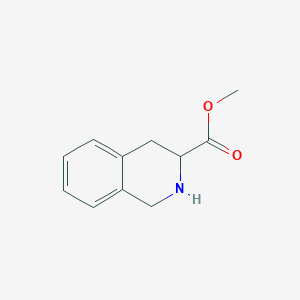

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000757 |

Source

|

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79815-19-3, 57060-86-3 |

Source

|

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key building block in medicinal chemistry and drug development. The document details the most common synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its practical application in a research and development setting.

Introduction

This compound, often abbreviated as Me-Tic, is a conformationally constrained analog of the amino acid phenylalanine. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of the THIQ moiety can impart valuable pharmacokinetic and pharmacodynamic properties to drug candidates, including increased potency, selectivity, and metabolic stability. This guide focuses on the practical synthesis of the methyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a common precursor for further chemical modifications.

The primary synthetic strategy involves a two-step process:

-

Pictet-Spengler Reaction: The formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core through the acid-catalyzed cyclization of a β-arylethylamine (phenylalanine) with an aldehyde (formaldehyde).

-

Esterification: The conversion of the resulting carboxylic acid to its corresponding methyl ester.

Synthetic Pathways

The synthesis of this compound is most efficiently achieved through the Pictet-Spengler reaction followed by esterification.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines.[1] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution to form the heterocyclic ring system.[1] For the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, L-phenylalanine serves as the β-arylethylamine precursor and formaldehyde is the carbonyl component.[2]

dot

Figure 1: Pictet-Spengler reaction mechanism for Tic synthesis.

Esterification

The carboxylic acid group of the newly synthesized Tic is then converted to a methyl ester. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) in methanol. This reaction proceeds through the formation of an acyl chloride intermediate, which is then readily attacked by methanol to yield the final ester product.[3]

dot

Figure 2: Esterification of Tic to form Me-Tic.

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) via Pictet-Spengler Reaction

Materials:

-

L-Phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Carbonate (K₂CO₃)

-

Water

-

Acetone

Procedure: [4]

-

A mixture of L-phenylalanine (40 g), formaldehyde (37% w/v in water, 91 ml), and concentrated hydrochloric acid (310 ml) is prepared in a suitable reaction vessel.

-

The mixture is stirred and heated to reflux for 4 hours.

-

After the reflux period, the reaction mixture is allowed to cool and is then stored at ambient temperature for 16 hours.

-

The resulting precipitate is collected by filtration.

-

The solid is washed with cold water and then with acetone.

-

The product, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is dried. A typical yield for this step is around 11 g.[4]

Synthesis of this compound

Materials:

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

-

Methanol (dry)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

A mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (23.2 g) and dry methanol (200 ml) is cooled in an ice bath.

-

Thionyl chloride (15.4 ml) is added dropwise to the cooled mixture with stirring.

-

After the addition is complete, the mixture is heated to reflux for 4 hours.

-

The solvent is removed under reduced pressure (evaporated).

-

The solid residue is triturated with diethyl ether to yield the hydrochloride salt of the product. The yield is reported to be practically quantitative.[3]

dot

Figure 3: Experimental workflow for the synthesis of Me-Tic.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1 | Pictet-Spengler | L-Phenylalanine, Formaldehyde, HCl | Water | Reflux | 4 hours | ~27% | [4] |

| 2 | Esterification | Tic, Thionyl Chloride | Methanol | Reflux | 4 hours | Quantitative | [3][4] |

Table 2: Product Characterization

| Compound | Formula | Molecular Weight | Appearance | Spectroscopic Data | Reference |

| This compound Hydrochloride | C₁₁H₁₄ClNO₂ | 227.69 g/mol | Solid | ¹H NMR (CD₃SOCD₃, δ values): 3.1-3.4 (m, 2H), 3.8 (s, 3H), 4.32 (s, 2H), 4.5-4.6 (q, 1H), 7.3 (s, 4H), 10.2 (broad s, 1H) | [4] |

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound. The two-step sequence involving the Pictet-Spengler reaction followed by esterification is a reliable and high-yielding approach. The provided experimental protocols and quantitative data are intended to support researchers in the efficient production of this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of these reactions makes them amenable to both small-scale and larger-scale synthesis campaigns.

References

An In-depth Technical Guide to the Pictet-Spengler Reaction for the Synthesis of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Pictet-Spengler reaction, a cornerstone in heterocyclic chemistry, with a specific focus on the synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This compound is a constrained analog of phenylalanine and a key structural motif in various biologically active compounds and peptide-based drugs.[1]

Introduction to the Pictet-Spengler Reaction

First discovered by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[2][3][4][5] The reaction is typically catalyzed by a Brønsted or Lewis acid in a protic solvent, often with heating.[2][6] However, it has been demonstrated to proceed effectively in aprotic media, sometimes even without acid catalysis, leading to higher yields.[2]

The driving force behind this reaction is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions.[2][7] This iminium ion is sufficiently electrophilic to undergo an intramolecular electrophilic aromatic substitution, leading to the cyclized product.[6][7][8] The reaction is considered a special case of the Mannich reaction.[2][3][5]

The nucleophilicity of the aromatic ring plays a crucial role; electron-rich aromatic systems like indoles, pyrroles, or phenyl groups with electron-donating substituents provide high yields under mild conditions.[2][9] Less nucleophilic rings require harsher conditions, such as higher temperatures and strong acids.[2]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the Pictet-Spengler tetrahydroisoquinoline synthesis involves two main stages:

-

Iminium Ion Formation: The reaction begins with the condensation of the β-arylethylamine with a carbonyl compound to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion intermediate.[2][6][7][10]

-

Intramolecular Cyclization: The electron-rich aryl ring of the β-arylethylamine moiety then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization).[7][8]

-

Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the 1,2,3,4-tetrahydroisoquinoline product.[8]

When the starting materials are chiral, such as derivatives of amino acids like L-DOPA (3,4-dihydroxyphenylalanine), the reaction can proceed with high diastereoselectivity.[11][12] For instance, the cyclization of L-DOPA methyl ester with various aldehydes can lead predominantly to the cis-1-substituted product through 1,3-asymmetric induction.[11][12]

Caption: General mechanism of the Pictet-Spengler reaction.

Synthesis of this compound

The target molecule is typically synthesized from phenylalanine or its derivatives. The reaction involves the condensation of a phenylalanine ester (like L-phenylalanine methyl ester) with formaldehyde or its equivalent (e.g., paraformaldehyde, dimethoxymethane).[4][13][14]

The selection of the acid catalyst is critical. While hydrochloric acid has been traditionally used, other acids like sulfuric acid and hydrobromic acid have been shown to be effective, potentially offering advantages in terms of safety and yield.[13]

Experimental Protocols

Below are representative experimental protocols derived from the literature for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives.

Protocol 1: Synthesis using Hydrobromic Acid (Adapted from Patent EP0636612A1)[13]

This protocol describes the synthesis of the parent acid, which can be subsequently esterified to the methyl ester.

-

Reactants:

-

L-phenylalanine (10 g)

-

47% Hydrobromic acid (108 ml)

-

37% Formalin aqueous solution (23 ml)

-

-

Procedure:

-

Suspend L-phenylalanine in the 47% hydrobromic acid in a suitable reaction vessel.

-

Add the 37% formalin solution dropwise to the suspension.

-

Stir the reaction mixture at 65°C for 7 hours.

-

After the reaction period, cool the mixture under ice for 3 hours to induce crystallization.

-

Filter the resulting precipitate.

-

Dry the collected solid at 55°C under reduced pressure to yield the hydrobromide salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Protocol 2: General Asymmetric Synthesis from L-DOPA Methyl Ester (Adapted from Wang et al.)[11]

This protocol illustrates a diastereoselective synthesis, highlighting the versatility of the reaction for creating chiral centers.

-

Reactants:

-

L-DOPA methyl ester

-

Aldehyde (aromatic or aliphatic)

-

-

Conditions:

-

Acidic conditions (specific acid not detailed in abstract)

-

-

Procedure:

-

Dissolve L-DOPA methyl ester in a suitable solvent.

-

Add the desired aldehyde to the solution.

-

Introduce the acid catalyst to initiate the Pictet-Spengler cyclization.

-

Maintain the reaction under appropriate temperature and time to drive the formation of the cis-1-substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester.

-

The epimeric trans product is also formed as a minor component.

-

Isolate and purify the products using standard chromatographic techniques.

-

Caption: A typical experimental workflow for the Pictet-Spengler synthesis.

Quantitative Data

The efficiency of the Pictet-Spengler reaction is highly dependent on the substrates and reaction conditions. The following table summarizes representative quantitative data from the literature.

| Starting Material | Aldehyde/Ketone | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Optical Purity (% ee) | Reference |

| L-phenylalanine | Formalin (37%) | 47% HBr | 65 | 7 | 86.4 | 97 | [13] |

| L-m-tyrosine | Formalin (37%) | 47% HBr | 65 | 7 | 95 | 100 | [13] |

| Phenylethylamine | Dimethoxymethane | aq. HCl | 100 | N/A | 40 | N/A | [15] |

| 2-(3,4-dimethoxyphenyl) ethylamine | Benzaldehyde | TFA (Microwave) | N/A | 0.25 | 98 | N/A | [15] |

| L-DOPA | D-glyceraldehyde | Phosphate Buffer (pH 7.4) | 37 | N/A | N/A (3:2 dr) | Diastereoselective | [16][17] |

N/A: Not available in the cited source. dr: Diastereomeric ratio.

Applications in Drug Development

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained phenylalanine analog.[1] Its incorporation into peptides can:

-

Improve metabolic stability.

-

Increase lipophilicity, potentially enhancing oral bioavailability.

-

Constrain the peptide backbone into a bioactive conformation.[14]

These properties have made Tic and its derivatives, including the methyl ester, valuable building blocks in the design of peptidomimetics, such as opioid receptor antagonists and ACE inhibitors.[14][18] The Pictet-Spengler reaction remains a primary and efficient method for accessing this important scaffold.[1]

References

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Asymmetric Pictet-Spengler Reactions: Synthesis of Tetrahydroisoquinoline Derivatives from L-DOPA [ccspublishing.org.cn]

- 12. researchgate.net [researchgate.net]

- 13. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]

- 14. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Pictet-Spengler condensation of the antiparkinsonian drug L-DOPA with D-glyceraldehyde. Opposite kinetic effects of Fe3+ and Cu2+ ions and possible implications for the origin of therapeutic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Chemical Properties of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine, this methyl ester serves as a versatile scaffold for the synthesis of novel therapeutic agents. The rigid tetrahydroisoquinoline core imparts conformational constraint, a desirable feature in the design of compounds targeting specific biological receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | Inferred |

| Molecular Weight | 191.23 g/mol | Inferred |

| Melting Point (HCl salt) | 248-250 °C (with decomposition) | [1] |

| Appearance (HCl salt) | White powder | [1] |

| Solubility | No quantitative data available. The parent acid is soluble in polar solvents, and the hydrochloride salt is expected to have good aqueous solubility.[2] | Inferred |

| Boiling Point | No data available. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive public database of its spectra is not available, data from closely related compounds can be used for comparative analysis.

Mass Spectrometry (MS): A mass spectrum (GC-MS) of the title compound is available and would show the molecular ion peak (M+) at m/z 191, corresponding to its molecular weight. Fragmentation patterns would be consistent with the tetrahydroisoquinoline and methyl ester moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are essential for structural elucidation. Based on the structure, the following characteristic signals can be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzene ring, the protons of the tetrahydroisoquinoline core (CH₂, CH), and the methyl protons of the ester group.

-

¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the tetrahydroisoquinoline ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Although specific spectral data with peak assignments for the title compound are not publicly available, researchers synthesizing this molecule would need to perform these analyses for verification.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the Pictet-Spengler reaction to form the tetrahydroisoquinoline core, followed by esterification of the carboxylic acid.

Step 1: Pictet-Spengler Reaction for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines.[3][4] In this case, it involves the condensation of a β-arylethylamine (such as phenylalanine) with an aldehyde (typically formaldehyde) under acidic conditions.

Detailed Methodology (Illustrative):

-

Reaction Setup: To a solution of L-phenylalanine in an acidic medium (e.g., concentrated hydrochloric acid or trifluoroacetic acid), an aqueous solution of formaldehyde is added.

-

Reaction Conditions: The reaction mixture is typically heated for several hours to drive the cyclization. The exact temperature and reaction time can be optimized based on the specific acid catalyst and concentration used.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The crude product is then collected by filtration, washed, and can be purified by recrystallization.

Pictet-Spengler reaction workflow.

Step 2: Fischer Esterification to this compound

The carboxylic acid is then converted to its methyl ester via Fischer esterification.

Detailed Methodology (Illustrative):

-

Reaction Setup: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is suspended in anhydrous methanol.

-

Catalysis: A strong acid catalyst, such as thionyl chloride or concentrated sulfuric acid, is added dropwise at a low temperature (e.g., 0 °C).

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude methyl ester.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Fischer esterification workflow.

Potential Biological Activities and Signaling Pathways

While direct pharmacological studies on this compound are limited, the biological activities of its parent acid and other closely related tetrahydroisoquinoline derivatives provide strong indications of its potential therapeutic applications.

Modulation of CFTR-Mediated Chloride Transport

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[5] Specifically, diamide derivatives have been shown to increase chloride transport in cells expressing mutant CFTR.[5] This suggests that the tetrahydroisoquinoline-3-carboxylate scaffold could be a valuable starting point for the development of new therapies for cystic fibrosis. The methyl ester itself may serve as a key intermediate for the synthesis of more potent and selective CFTR modulators.

Potential CFTR modulation pathway.

Neuropharmacological Effects and Mitochondrial Function

Tetrahydroisoquinoline derivatives are known to exhibit a range of neuropharmacological activities. Some endogenous tetrahydroisoquinolines, such as salsolinol, have been implicated in the pathogenesis of Parkinson's disease through mechanisms involving mitochondrial dysfunction and oxidative stress.[6] These compounds can inhibit mitochondrial complex I and/or II, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[6][7]

Given the structural similarity, it is plausible that this compound or its metabolites could interact with neuronal targets, including those involved in dopamine metabolism and mitochondrial respiration. Further research is warranted to explore the neurotoxic or neuroprotective potential of this specific compound.

Hypothetical mitochondrial interaction.

Conclusion

This compound is a molecule with significant potential in drug discovery, serving as a key building block for a variety of biologically active compounds. While detailed characterization of the free base is not extensively documented, the properties of its hydrochloride salt and the well-established synthetic routes provide a solid foundation for its use in research. The demonstrated activity of related compounds as CFTR modulators and their potential to interact with neurological pathways highlight promising avenues for future investigation. This technical guide consolidates the available information to aid researchers and drug development professionals in harnessing the potential of this versatile chemical entity. Further studies are encouraged to fully elucidate its physicochemical properties, spectroscopic profile, and direct biological effects.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]

- 3. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Tetrahydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This structural motif has garnered significant attention from the scientific community, leading to the development of novel THIQ analogs with potent pharmacological effects.[3][4] This in-depth technical guide explores the multifaceted biological activities of THIQ derivatives, focusing on their anticancer, neuroprotective, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity of Tetrahydroisoquinoline Derivatives

THIQ derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[5][6][7] Natural and synthetic THIQ compounds have demonstrated the ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and migration.[8][9]

One of the notable examples is Trabectedin (ET-743), a tetrahydroisoquinoline alkaloid with potent in vitro and in vivo antitumor activity against cancers such as prostate and breast cancer.[10] Research has also focused on synthesizing novel THIQ derivatives targeting specific oncogenic proteins. For instance, derivatives have been designed as potential KRas inhibitors, a frequently mutated oncogene in various cancers.[10] Studies have shown that certain THIQ derivatives with specific substitutions, such as a chloro or trifluoromethyl group on the phenyl ring, exhibit significant KRas inhibition against colon cancer cell lines.[10][11]

Another key mechanism of action for anticancer THIQ derivatives is the inhibition of tubulin polymerization.[7][8] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[12] The mitochondrial-dependent apoptotic pathway is often implicated, involving a reduction in mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and activation of caspases.[12]

Furthermore, the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, cell proliferation, and apoptosis, has been a target for THIQ-based anticancer drug design.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activities of selected tetrahydroisoquinoline derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| GM-3-18 | Colon Cancer Cell Lines | IC50 | 0.9 µM - 10.7 µM | [11] |

| GM-3-121 | - | IC50 (Anti-angiogenesis) | 1.72 µM | [11] |

| Compound 16e | A549 (Lung Cancer) | - | Outstanding Cytotoxicity | [12] |

| THIQ Derivative 157 | - | IC50 (Anti-HIV) | 4.10 µM | [4] |

Neuroprotective and Neuromodulatory Activities

The THIQ scaffold is also central to the development of agents targeting the central nervous system, with derivatives exhibiting both neuroprotective and neurotoxic effects.[13][14] This dual activity often depends on the specific substitution pattern on the THIQ core.

Some THIQ derivatives have shown potential in the treatment of neurodegenerative diseases like Parkinson's disease.[14] For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective properties.[15] Its mechanism of action is multifaceted, involving the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity by acting as an antagonist at NMDA receptors.[15] In contrast, other THIQs, such as tetrahydropapaveroline (THP), which can be formed from dopamine, are considered neurotoxic and have been implicated in the pathology of Parkinsonism.[13]

The neuroprotective effects of certain isoquinoline alkaloids are also linked to the regulation of autophagy and the reduction of oxidative stress.[16] For instance, some derivatives can reactivate the PI3K/AKT/mTOR pathway, which is often inhibited during ischemia-reperfusion injury, thereby reducing autophagy and protecting nerve cells.[16]

Quantitative Data on Neuromodulatory Activity

The table below presents quantitative data for the neuromodulatory activities of specific tetrahydroisoquinoline derivatives.

| Compound/Derivative | Biological Target/Assay | Activity Metric | Value | Reference |

| Diclofensine (Ro-8-4650) | Dopamine Reuptake | IC50 | 0.74 nM | [17] |

| Diclofensine (Ro-8-4650) | Noradrenaline Reuptake | IC50 | 2.3 nM | [17] |

| Diclofensine (Ro-8-4650) | Serotonin Reuptake | IC50 | 3.7 nM | [17] |

| 3-dimethylamino analog | OX1 Receptor | Ke | 21 nM | [17] |

| Compound 9a | OX1 Receptor | Ke | 5.7 nM | [17] |

| Compound 13a | PDE4B | IC50 | 0.88 µM | [17] |

Anti-inflammatory and Other Biological Activities

Tetrahydroisoquinoline derivatives have also been investigated for their anti-inflammatory properties. A key target in this area is phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammatory responses.[18] Novel THIQ derivatives have been developed as selective PDE4 inhibitors for the treatment of inflammatory conditions like psoriasis.[18] These compounds have been shown to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) from stimulated immune cells.[18]

Beyond these major areas, THIQ derivatives have demonstrated a broad spectrum of other biological activities, including antibacterial, antiviral, antifungal, and antimalarial properties.[2][4] For example, certain 5,8-disubstituted THIQ analogs have shown potent activity against Mycobacterium tuberculosis.[4]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for key experiments.

In Vitro Anticancer Activity Assay

Cell Culture and Proliferation Assay: Human cancer cell lines (e.g., HCT116, MDA-MB-231, HepG2, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6] For proliferation assays, cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5][19]

Tubulin Polymerization Assay

The effect of THIQ derivatives on tubulin polymerization can be monitored by measuring the increase in absorbance at 340 nm.[12] Tubulin protein is incubated with the test compound in a polymerization buffer at 37°C. The change in absorbance over time is recorded and compared to a control (vehicle) and a known tubulin inhibitor (e.g., colchicine).[12]

Western Blot Analysis

To investigate the effect of THIQ derivatives on protein expression levels, Western blotting is performed.[12] Cancer cells are treated with the compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Cdc2, PCNA, cyclin B1, cleaved caspase-3).[12] After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

In Vitro PDE4 Inhibition Assay

The inhibitory activity of THIQ derivatives against PDE4 is determined using an in vitro enzyme assay.[17][18] Recombinant human PDE4B is incubated with the test compound and the substrate, cyclic adenosine monophosphate (cAMP). The amount of remaining cAMP or the product, adenosine monophosphate (AMP), is quantified, often using methods like scintillation proximity assay (SPA) or fluorescence polarization. The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of tetrahydroisoquinoline derivatives.

Caption: Anticancer mechanisms of THIQ derivatives.

Caption: Neuroprotective mechanism of 1MeTIQ.

Caption: Experimental workflow for anticancer screening.

References

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 18. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Tetrahydroisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products that have captivated chemists and pharmacologists for over a century.[1] Possessing a characteristic 1,2,3,4-tetrahydroisoquinoline scaffold, these compounds are biosynthesized by a wide array of organisms, from plants and fungi to marine invertebrates.[2][3] Their profound and varied biological activities, ranging from potent analgesics to promising anti-cancer agents, have established them as a cornerstone of natural product chemistry and a fertile ground for drug discovery.[1] This technical guide provides an in-depth exploration of the historical milestones in the discovery of THIQ alkaloids and a comprehensive overview of the traditional and modern methodologies for their isolation and purification. Detailed experimental protocols, comparative quantitative data, and visualizations of key biosynthetic and signaling pathways are presented to serve as a valuable resource for researchers in the field.

A Brief History of Discovery

The journey into the world of THIQ alkaloids began in the early 20th century, not with their isolation from a natural source, but with a landmark chemical synthesis. In 1911, Amé Pictet and Theodor Spengler reported the synthesis of the core tetrahydroisoquinoline structure by reacting β-phenylethylamine with dimethoxymethane in the presence of hydrochloric acid.[1] This reaction, now famously known as the Pictet-Spengler reaction, not only provided a versatile method for synthesizing this important heterocyclic system but also laid the theoretical groundwork for understanding the biosynthesis of THIQ alkaloids in nature.

One of the earliest significant discoveries in this class was the isolation of Naphthyridinomycin in the mid-20th century, a THIQ-based antitumor antibiotic that garnered considerable attention for its potent biological activity.[1] This discovery spurred further investigations into natural sources, leading to the identification of a plethora of THIQ alkaloids with diverse and complex structures. For instance, the bisbenzylisoquinoline alkaloids, a major subgroup, were isolated from plants like Chondrodendron tomentosum and the opium poppy, Papaver somniferum.[2] These compounds are renowned for their neuroprotective and dopaminergic properties.[2]

The Cactaceae, Chenopodiaceae, and Fabaceae plant families have been identified as rich sources of simple THIQ alkaloids.[3] Marine organisms have also emerged as a prolific source, yielding complex THIQs such as the renieramycins from blue sponges. The continuous exploration of diverse natural habitats continues to unveil novel THIQ alkaloids with unique structural features and promising pharmacological profiles.

Experimental Protocols for Isolation and Purification

The isolation of THIQ alkaloids from natural sources is a multi-step process that typically involves extraction, partitioning, and chromatography. The choice of methodology depends on the chemical nature of the target alkaloids, the plant or animal matrix, and the desired scale of isolation.

Traditional Isolation Methods

Traditional methods for alkaloid extraction have been employed for centuries and are still relevant, particularly for initial, large-scale extractions.

1. Maceration:

This simple and widely used technique involves soaking the powdered plant material in a solvent at room temperature for an extended period (hours to days). The solvent penetrates the plant cells and dissolves the alkaloids.

-

Protocol:

-

Grind the dried plant material to a fine powder.

-

Place the powdered material in a sealed container and add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a 1:10 solid-to-solvent ratio.

-

Allow the mixture to stand for 3-7 days at room temperature with occasional shaking.

-

Filter the mixture to separate the extract from the plant debris.

-

The resulting extract can be concentrated under reduced pressure.

-

2. Soxhlet Extraction:

Developed by Franz von Soxhlet in the 19th century, this method allows for the continuous extraction of a solid with a fresh portion of a warm solvent, making it more efficient than maceration for many compounds.

-

Protocol:

-

Place the powdered plant material in a thimble made of porous paper.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., methanol, ethanol, or chloroform) is heated in a flask, and the vapor travels up a distillation arm.

-

The vapor is then condensed and drips into the thimble containing the solid.

-

Once the liquid level in the chamber reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the flask.

-

This cycle is repeated multiple times, ensuring a thorough extraction.

-

After extraction, the solvent is evaporated to yield the crude extract.

-

3. Acid-Base Extraction:

This liquid-liquid extraction technique takes advantage of the basic nature of most alkaloids to separate them from neutral and acidic compounds.

-

Protocol:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atom of the alkaloids, making them water-soluble.

-

Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.

-

Make the aqueous layer basic by adding a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basic aqueous solution with an immiscible organic solvent (e.g., chloroform or dichloromethane) to isolate the alkaloids.

-

The organic layers containing the alkaloids are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

-

Modern Isolation Methods

Modern extraction techniques offer several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and improved efficiency.

1. Ultrasound-Assisted Extraction (UAE):

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

-

Protocol:

-

Suspend the powdered plant material in a suitable solvent in a flask.

-

Place the flask in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).

-

Maintain the temperature of the extraction mixture as needed.

-

After sonication, filter the mixture to separate the extract.

-

2. Microwave-Assisted Extraction (MAE):

MAE uses microwave energy to heat the solvent and the moisture within the plant material, leading to cell rupture and the release of alkaloids.

-

Protocol:

-

Place the powdered plant material and solvent in a microwave-safe extraction vessel.

-

Irradiate the mixture with microwaves at a controlled power and for a specific duration (e.g., 1-10 minutes).

-

The temperature and pressure inside the vessel can be monitored and controlled.

-

After extraction, the mixture is cooled and filtered.

-

3. Supercritical Fluid Extraction (SFE):

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

-

Protocol:

-

The powdered plant material is packed into an extraction vessel.

-

CO2 is pumped into the vessel and brought to its supercritical state (above 31.1 °C and 73.8 bar).

-

A modifier (e.g., methanol or ethanol) can be added to the CO2 to increase its polarity and enhance the extraction of more polar alkaloids.

-

The supercritical fluid containing the extracted alkaloids flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the alkaloids to precipitate.

-

The CO2 can be recycled for further extractions.

-

Purification: Column Chromatography

Following initial extraction, the crude alkaloid mixture is typically subjected to chromatographic techniques for the isolation of individual compounds. Column chromatography is a fundamental and widely used method.

-

Protocol:

-

A glass column is packed with a stationary phase, commonly silica gel or alumina.

-

The crude extract is dissolved in a small amount of solvent and loaded onto the top of the column.

-

A mobile phase (a single solvent or a mixture of solvents) is passed through the column.

-

The different alkaloids in the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases.

-

Fractions of the eluent are collected sequentially.

-

The composition of each fraction is analyzed by techniques such as thin-layer chromatography (TLC).

-

Fractions containing the same pure compound are combined, and the solvent is evaporated to yield the isolated alkaloid.

-

Data Presentation: Comparison of Extraction Methods

The efficiency of different extraction methods can be compared based on several parameters, including yield, purity, extraction time, and solvent consumption. The following tables summarize representative quantitative data for the isolation of THIQ alkaloids.

| Method | Plant Material | Target Alkaloid(s) | Solvent | Extraction Time | Yield (%) | Reference |

| Soxhlet | Calycotome villosa seeds | Calycotomine | Methanol | 48 h | 0.5 g from 100 g | [3] |

| Maceration | Generic | Total Alkaloids | Ethanol | 3-7 days | Varies | |

| UAE | Generic | Total Alkaloids | Methanol/Ethanol | 15-60 min | Generally higher than maceration | |

| MAE | Stephania cepharantha | Bisbenzylisoquinoline alkaloids | 0.01 M HCl | 2 min | High recovery | |

| SFE | Nelumbo nucifera leaves | Nuciferine | scCO2 + Methanol/Diethylamine | 2 h | 325.54 µg/g |

Table 1: Comparison of Extraction Methods for Tetrahydroisoquinoline Alkaloids.

| Parameter | Maceration | Soxhlet Extraction | UAE | MAE | SFE |

| Extraction Time | Very Long (days) | Long (hours) | Short (minutes) | Very Short (minutes) | Short (hours) |

| Solvent Consumption | High | High | Moderate | Low | Very Low (recyclable) |

| Temperature | Ambient | High | Ambient to Moderate | High | Moderate |

| Efficiency | Low | Moderate to High | High | High | High (and selective) |

| Cost (Equipment) | Low | Low | Moderate | Moderate | High |

Table 2: Qualitative Comparison of Key Parameters for Different Extraction Techniques.

Mandatory Visualizations

Biosynthetic and Reaction Pathways

The biosynthesis of many THIQ alkaloids proceeds through key intermediates formed via the Pictet-Spengler reaction. A foundational pathway is the formation of (S)-reticuline from dopamine.

Caption: Biosynthesis of (S)-Reticuline from Dopamine.

The Pictet-Spengler reaction is a cornerstone in the synthesis of the THIQ core.

Caption: Mechanism of the Pictet-Spengler Reaction.

Another classical method for synthesizing the isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.

Caption: Mechanism of the Bischler-Napieralski Reaction.

Signaling Pathways

Many THIQ alkaloids exert their biological effects by interacting with various neurotransmitter systems. One prominent mechanism is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.

Caption: Inhibition of Monoamine Oxidase by THIQ Alkaloids.

THIQ alkaloids can also directly interact with neurotransmitter receptors, such as dopamine receptors, acting as either agonists or antagonists.

Caption: Modulation of Dopaminergic Signaling by THIQ Alkaloids.

Conclusion

The field of tetrahydroisoquinoline alkaloids continues to be a dynamic and exciting area of research. From the foundational synthetic work of Pictet and Spengler to the ongoing discovery of novel, complex structures from diverse natural sources, THIQs have consistently proven their importance in chemistry and medicine. The development of modern isolation techniques has significantly streamlined the process of obtaining these valuable compounds, enabling more rapid and efficient screening for biological activity. This guide has provided a comprehensive overview of the key aspects of THIQ alkaloid discovery and isolation, offering detailed protocols, comparative data, and visual representations of important chemical and biological pathways. It is hoped that this resource will serve as a valuable tool for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of natural products.

References

In-Depth Technical Guide on Structural Analogs of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a core scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers and professionals in drug discovery and development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prevalent motif in numerous natural products and clinically used drugs, exhibiting a wide array of pharmacological effects.[1][2]

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily relies on two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These reactions provide robust pathways to the core tetrahydroisoquinoline structure, which can be further modified to generate diverse analogs.[1][2]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[1][3] This method is highly versatile and widely used for the synthesis of 1-substituted THIQ derivatives.[1] The general mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.[3]

Experimental Protocol: General Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines [1]

-

Schiff Base Formation: A phenylethylamine derivative is condensed with an aldehyde (e.g., benzaldehyde) to form an iminium intermediate.[1]

-

Cyclization: The intermediate is activated with a Brønsted or Lewis acid (e.g., trifluoroacetic acid - TFA) and undergoes cyclization.[1]

-

Reaction Conditions: Microwave-assisted synthesis can significantly accelerate the reaction. For example, the cyclization of 2-(3,4-dimethoxyphenyl) ethylamine with benzaldehyde in the presence of TFA under microwave irradiation for 15 minutes can afford the product in high yield.[1]

-

Work-up and Purification: The reaction mixture is typically neutralized, extracted with an organic solvent, and purified by column chromatography.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines from N-acyl-β-phenylethylamides using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[4][5] The resulting 3,4-dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline. This reaction proceeds through the formation of a nitrilium salt intermediate.[4]

Experimental Protocol: General Bischler-Napieralski Synthesis [4]

-

Amide Formation: A β-phenylethylamine is acylated to form the corresponding N-acyl derivative.

-

Cyclization: The N-acyl-β-phenylethylamide is treated with a condensation reagent (e.g., POCl₃ or P₂O₅) in a suitable solvent (e.g., toluene or xylene) at elevated temperatures to effect cyclization to the 3,4-dihydroisoquinoline.[4]

-

Reduction: The resulting 3,4-dihydroisoquinoline is reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride.

-

Work-up and Purification: The reaction is quenched, the product is extracted, and then purified, typically by chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for a wide range of biological activities, including their potential as anticancer, anti-mycobacterial, and neurological agents. The following sections summarize the quantitative data and SAR for key therapeutic targets.

Anticancer Activity

Tetrahydroisoquinoline derivatives have shown promise as anticancer agents by targeting various signaling pathways, including the NF-κB pathway.[6]

Table 1: Anticancer Activity of Tetrahydroisoquinoline Analogs

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| DEC-1 | MCF-7 | 3.38 | [7] |

| Tamoxifen (Standard) | MCF-7 | 2.68 | [7] |

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[8] Its dysregulation is implicated in various diseases, including cancer.[9] The canonical NF-κB pathway is activated by stimuli like pro-inflammatory cytokines, leading to the phosphorylation and degradation of the inhibitory IκB proteins. This allows the NF-κB dimers to translocate to the nucleus and regulate the transcription of target genes.[8] Certain tetrahydroisoquinoline analogs have been shown to inhibit this pathway.[6]

Caption: Inhibition of the NF-κB signaling pathway by tetrahydroisoquinoline analogs.

Anti-mycobacterial Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-mycobacterial agents. Tetrahydroisoquinoline derivatives have been identified as potential inhibitors of Mycobacterium tuberculosis.[10][11]

Table 2: Anti-mycobacterial Activity of Tetrahydroisoquinoline Analogs against M. tuberculosis H37Ra

| Compound | IC₅₀ (µM) | Reference |

| 10A25 (biphenyl moiety) | 4.7 | [10] |

| 10A19 (ortho-iodo-phenyl) | 8.8 | [10] |

Experimental Protocol: Antimycobacterial Susceptibility Testing [12]

-

Culture Preparation: Mycobacterium tuberculosis is cultured in an appropriate medium (e.g., Middlebrook 7H9 broth).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Inoculation: The bacterial culture is added to microplates containing the serially diluted compounds.

-

Incubation: The plates are incubated at 37°C for a specified period.

-

Activity Assessment: Bacterial growth inhibition is determined using methods such as the Microplate Alamar Blue Assay (MABA) or by measuring optical density. The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) is then calculated.[12]

Neurological Activity: Orexin Receptor Antagonism

The orexin system plays a crucial role in regulating sleep-wake cycles, and orexin receptor antagonists are a therapeutic target for insomnia.[13] Tetrahydroisoquinoline derivatives have been developed as potent and selective orexin-1 receptor (OX₁R) antagonists.[14]

Table 3: Orexin-1 Receptor (OX₁R) Antagonist Activity of Tetrahydroisoquinoline Analogs

| Compound | OX₁R Kₑ (nM) | OX₂R/OX₁R Selectivity | Reference |

| 44 | 5.7 | > 1,760-fold | [14] |

Experimental Protocol: Orexin Receptor Functional Assay (Calcium Mobilization) [14]

-

Cell Culture: Cells stably expressing the human orexin-1 or orexin-2 receptor (e.g., CHO-K1 cells) are cultured.

-

Compound Treatment: The cells are pre-incubated with the test compounds (potential antagonists).

-

Agonist Stimulation: The cells are then stimulated with the orexin A agonist.

-

Calcium Measurement: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator (e.g., Fluo-3 AM).

-

Data Analysis: The antagonist's apparent dissociation constant (Kₑ) is calculated from the rightward shift of the orexin A dose-response curve in the presence of the antagonist.[14]

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects.[15][16] Tetrahydroisoquinoline derivatives have been explored as PDE4 inhibitors for the treatment of inflammatory diseases.

Experimental Protocol: In Vitro PDE4 Inhibition Assay [15][16]

-

Reaction Mixture: Recombinant human PDE4 enzyme is incubated with the test compound in an assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of remaining cAMP or the product (AMP) is quantified using various methods, such as fluorescence polarization or luminescence-based assays.[15][16]

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Caption: General workflow for an in vitro PDE4 inhibition assay.

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The established synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions, allow for the generation of a wide range of structural analogs. These analogs have demonstrated significant biological activities against various targets, including cancer-related signaling pathways, microbial enzymes, and neurological receptors. The structure-activity relationship data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area of medicinal chemistry. Continued exploration of this chemical space is likely to yield new and improved drug candidates for a variety of diseases.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Role of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in Peptidomimetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of conformationally constrained amino acids is a paramount strategy in modern peptidomimetics, aimed at enhancing the therapeutic potential of peptides by improving their metabolic stability, receptor affinity, and selectivity. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic analog of phenylalanine, has emerged as a powerful tool. Its rigid bicyclic structure effectively induces and stabilizes specific secondary structures, most notably β-turns, thereby pre-organizing the peptide into a bioactive conformation. This guide provides a comprehensive technical overview of the role of Tic in peptidomimetics, detailing its synthesis, conformational effects, and impact on biological activity. It includes quantitative data on Tic-containing peptidomimetics targeting various G-protein coupled receptors (GPCRs), detailed experimental protocols for their synthesis and characterization, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the rational design of next-generation peptide-based therapeutics.

Introduction: The Rationale for Conformational Constraint with Tic

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical application is often hampered by inherent limitations such as low metabolic stability due to proteolytic degradation and poor bioavailability.[1][2] A primary reason for these drawbacks is the high conformational flexibility of linear peptides in solution, which results in a significant entropic penalty upon binding to their target receptors.

To overcome these challenges, medicinal chemists employ various strategies to introduce conformational rigidity into the peptide backbone. The incorporation of constrained amino acid surrogates is a highly effective approach to limit the accessible conformational space, thereby favoring a bioactive structure.[1] 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a prime example of such a constrained amino acid. As a rigid analog of phenylalanine, Tic's bicyclic structure severely restricts the rotational freedom around the peptide backbone.[3] This inherent rigidity makes Tic a powerful tool for inducing specific secondary structures, particularly β-turns, which are critical motifs in many biologically active peptides.[1] By stabilizing a bioactive conformation, Tic can significantly enhance a peptide's receptor binding affinity, selectivity, and in vivo potency.[1]

Synthesis of Tic and its Incorporation into Peptidomimetics

The primary route for the synthesis of Tic is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[4][5][6][7]

Experimental Protocol: Pictet-Spengler Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This protocol outlines the synthesis of the biologically relevant (S)-enantiomer of Tic from L-phenylalanine.

Materials:

-

L-Phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-phenylalanine (1 equivalent) in concentrated hydrochloric acid.

-

Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde solution (approximately 2-3 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product, Tic hydrochloride, may precipitate out of the solution. If not, concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Wash the crude solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Neutralization and Crystallization: Dissolve the crude Tic hydrochloride in a minimal amount of water and adjust the pH to its isoelectric point (around pH 5-6) using a solution of sodium hydroxide. The free Tic will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with ethanol.

-

Drying: Dry the purified (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a vacuum oven.

Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides

The incorporation of Tic into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[8][9][10] However, due to the steric hindrance of the Tic residue, longer coupling times or the use of more potent coupling reagents may be necessary to ensure efficient acylation.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Tic-OH, Fmoc-Phe-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/Water (e.g., 95:2.5:2.5)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC for purification

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Phe):

-

Pre-activate Fmoc-Phe-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the coupling mixture to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Phe, Tic, Tyr): Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids (Fmoc-Phe-OH, Fmoc-Tic-OH, and Fmoc-Tyr(tBu)-OH). For the sterically hindered Fmoc-Tic-OH, a double coupling (repeating the coupling step) or an extended coupling time (e.g., 4-6 hours) may be required.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide, wash with ether, and then dissolve the peptide in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.

Conformational Effects of Tic Incorporation

The most significant structural consequence of incorporating Tic into a peptide is the induction and stabilization of a β-turn conformation .[1] The constrained bicyclic system of Tic forces the peptide backbone to adopt a folded structure, which is highly conducive to the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a defining feature of a β-turn.[1] The specific type of β-turn (e.g., type I or type II') is influenced by the stereochemistry of the Tic residue and the surrounding amino acid sequence.[11]

Experimental Protocols for Conformational Analysis

The precise three-dimensional structure of Tic-containing peptides is determined using a combination of spectroscopic and crystallographic techniques.

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.

Sample Preparation:

-

Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.

-

Transfer the solution to a high-quality NMR tube.

Data Acquisition and Analysis:

-

Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra.

-

Assign all proton resonances using COSY and TOCSY spectra to identify through-bond correlations.

-

Use NOESY spectra to identify through-space correlations between protons that are close in space (< 5 Å). The pattern of NOEs, particularly between adjacent and non-adjacent residues, provides crucial information about the peptide's secondary structure. For a β-turn, characteristic NOEs are observed between the amide proton of residue i+3 and the alpha proton of residue i+2.

-

Measure coupling constants (e.g., ³J(HN,Hα)) to obtain information about the dihedral angles (φ) of the peptide backbone.

-

Use the collected NOE distance restraints and dihedral angle restraints to calculate an ensemble of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

-

Analyze the resulting structures to determine the overall conformation and the specific type of β-turn induced by the Tic residue.

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.

Sample Preparation:

-

Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region.

-

Prepare a buffer blank solution without the peptide.

Data Acquisition and Analysis:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record the CD spectrum of the buffer blank from approximately 260 nm to 190 nm.

-

Record the CD spectrum of the peptide sample under the same conditions.

-

Subtract the buffer spectrum from the peptide spectrum.

-

The resulting spectrum can be analyzed to estimate the percentage of different secondary structures. A characteristic CD spectrum for a β-turn shows a weak positive band around 220-230 nm and a strong negative band around 200 nm.

X-ray crystallography provides a high-resolution, solid-state structure of a peptide.

Procedure:

-

Crystallization: Grow single crystals of the Tic-containing peptide. This is often the most challenging step and requires screening a wide range of conditions (e.g., precipitants, pH, temperature). A common method is vapor diffusion (hanging drop or sitting drop).

-

Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the unit cell.

-

Model Building and Refinement: A molecular model of the peptide is built into the electron density map and refined to best fit the experimental data. The final refined structure provides atomic-level details of the peptide's conformation, including the precise geometry of the Tic-induced β-turn.

Impact on Biological Activity: Quantitative Data

The conformational constraint imposed by Tic can lead to a significant enhancement in the biological activity of peptides. This is often manifested as increased receptor binding affinity and selectivity.

Opioid Receptor Ligands

The incorporation of Tic has been extensively studied in the context of opioid peptides. Replacing proline with Tic in endomorphin-2, an endogenous µ-opioid receptor agonist, resulted in a significant increase in binding affinity.[1]

| Peptide Sequence | Receptor | Binding Affinity (Ki, nM) |

| Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂) | µ-opioid | 0.69 |

| [Tic²]Endomorphin-2 (H-Tyr-Tic-Phe-Phe-NH₂) | µ-opioid | 0.18 |

Table 1: Comparison of µ-opioid receptor binding affinities of endomorphin-2 and its Tic-containing analog. Data extracted from a study on endomorphin-2 analogues.[1]

Furthermore, the stereochemistry of the Tic residue can dramatically influence receptor selectivity. For example, a tetrapeptide containing D-Tic showed altered selectivity for µ- and δ-opioid receptors compared to its D-Phe analog.[1]

| Peptide | µ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (µ/δ) |

| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |

| H-Tyr-D-Phe-Phe-Phe-NH₂ | 1.8 ± 0.3 | 21.4 ± 2.1 | 0.084 |

Table 2: Opioid receptor binding affinities of tetrapeptide analogues. The D-Tic-containing peptide shows a shift in selectivity towards the µ-receptor compared to the D-Phe analogue.[1]

Bradykinin Receptor Antagonists